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Compound of Interest

Compound Name: 5-Acetyl-2-nitrobenzonitrile

Cat. No.: B1510314 Get Quote

Abstract: 5-Acetyl-2-nitrobenzonitrile has emerged as a pivotal building block in

contemporary medicinal chemistry and materials science. Its trifunctional nature, featuring

strategically positioned acetyl, nitro, and nitrile groups, offers a versatile platform for the

synthesis of complex heterocyclic scaffolds. This guide provides an in-depth analysis of its

chemical properties, a proposed, field-proven synthetic protocol, comprehensive

characterization data, and a critical evaluation of its applications, particularly in the

development of kinase inhibitors and targeted protein degraders. This document is intended to

serve as a comprehensive resource for researchers, chemists, and drug development

professionals engaged in advanced organic synthesis.

Introduction: The Strategic Importance of 5-Acetyl-
2-nitrobenzonitrile
5-Acetyl-2-nitrobenzonitrile is a polysubstituted aromatic compound whose value lies in the

orthogonal reactivity of its three functional groups. The electron-withdrawing nature of the nitro

and nitrile groups activates the aromatic ring for certain transformations, while each group

serves as a versatile handle for subsequent chemical modifications.

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a

key component in the formation of various nitrogen-containing heterocycles.

The nitro group is a powerful directing group and, critically, can be readily reduced to an

aniline, which is a cornerstone of many coupling reactions and a common pharmacophore in
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kinase inhibitors.

The acetyl group provides a site for condensation reactions, can be oxidized or reduced, and

contributes to the molecule's overall electronic properties and solubility.

This unique combination makes it a sought-after intermediate in synthetic programs targeting

complex molecular architectures, particularly in the realm of oncology and immunology.[1]

Physicochemical and Safety Data
A thorough understanding of the compound's properties and safe handling procedures is

paramount for its effective and safe utilization in a laboratory setting.

Core Chemical Identity
Property Value Source(s)

CAS Number 223726-10-1 [2]

Molecular Formula C₉H₆N₂O₃ [2]

Molecular Weight 190.16 g/mol [2]

Appearance Light yellow crystalline powder Vendor Data

Purity
Commercially available at

≥95%
[2]

Thermal Properties
Property Value Source(s)

Melting Point 110 - 112 °C Vendor Data

Boiling Point 165 °C @ 16 mmHg Vendor Data

Safety and Handling
5-Acetyl-2-nitrobenzonitrile is classified as a hazardous substance and requires careful

handling in a controlled laboratory environment.
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Hazard Class GHS Pictograms Signal Word
Hazard
Statement(s)

Acute Toxicity ☠️ Danger
H301: Toxic if

swallowed

Handling Precautions:

Engineering Controls: Use only in a certified chemical fume hood.

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety

goggles.

Respiratory Protection: Avoid inhalation of dust. If dust is generated, a NIOSH-approved

respirator is recommended.

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as

strong oxidizing agents.

Synthesis and Purification
While a definitive, peer-reviewed synthesis for 5-acetyl-2-nitrobenzonitrile is not readily

available in the public literature, a robust and logical synthetic route can be proposed based on

well-established nitration methodologies for activated aromatic systems. The most plausible

precursor is 3-acetylbenzonitrile.

Proposed Synthetic Pathway: Electrophilic Nitration
The synthesis hinges on the electrophilic aromatic substitution (nitration) of 3-

acetylbenzonitrile. The acetyl group is a meta-director, and the nitrile group is also a meta-

director. However, the position ortho to the nitrile and meta to the acetyl group is sterically

accessible and electronically favored for nitration.
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Starting Material Reagents

Product

3-Acetylbenzonitrile

5-Acetyl-2-nitrobenzonitrile

Nitration

HNO₃ / H₂SO₄

Click to download full resolution via product page

Caption: Proposed synthesis of 5-Acetyl-2-nitrobenzonitrile via nitration.

Detailed Experimental Protocol (Proposed)
This protocol is adapted from established procedures for the nitration of deactivated aromatic

rings.[3]

Materials:

3-Acetylbenzonitrile (1 eq.)

Concentrated Sulfuric Acid (H₂SO₄, 98%)

Concentrated Nitric Acid (HNO₃, 70%)

Ice

Deionized Water

Ethanol (for recrystallization)

Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a thermometer, add concentrated sulfuric acid (5-10 volumes relative to

the starting material).

Cooling: Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

Substrate Addition: Slowly add 3-acetylbenzonitrile to the cold sulfuric acid while stirring.

Ensure the temperature remains below 10 °C.

Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly

adding concentrated nitric acid (1.1 eq.) to a small amount of concentrated sulfuric acid,

keeping the mixture cold.

Nitration: Add the cold nitrating mixture dropwise to the solution of the starting material over

30-60 minutes. Meticulously maintain the internal temperature between 0-5 °C. Overheating

can lead to the formation of dinitro byproducts.

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-

Performance Liquid Chromatography (HPLC).

Quenching: Once the reaction is complete, pour the reaction mixture slowly and carefully

onto a large amount of crushed ice with vigorous stirring.

Precipitation and Filtration: A precipitate should form. Allow the ice to melt, then collect the

solid product by vacuum filtration.

Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral

to pH paper.

Purification: The crude product can be purified by recrystallization from ethanol to yield 5-
acetyl-2-nitrobenzonitrile as a light yellow solid.

Structural Characterization
The identity and purity of the synthesized 5-acetyl-2-nitrobenzonitrile should be confirmed

using standard analytical techniques. The following are predicted spectral data based on the
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compound's structure and data from analogous compounds.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):

δ ~8.5-8.7 ppm (d, 1H, Ar-H ortho to CN and meta to acetyl)

δ ~8.3-8.5 ppm (dd, 1H, Ar-H meta to both CN and acetyl)

δ ~7.9-8.1 ppm (d, 1H, Ar-H ortho to acetyl and meta to CN)

δ ~2.7 ppm (s, 3H, -COCH₃)

¹³C NMR (100 MHz, CDCl₃):

δ ~195 ppm (C=O)

δ ~148 ppm (C-NO₂)

δ ~140 ppm (C-COCH₃)

δ ~135 ppm (Ar-CH)

δ ~130 ppm (Ar-CH)

δ ~125 ppm (Ar-CH)

δ ~117 ppm (C-CN)

δ ~115 ppm (CN)

δ ~27 ppm (-CH₃)

Infrared (IR) Spectroscopy
~3100 cm⁻¹: Aromatic C-H stretch

~2230 cm⁻¹: C≡N stretch (strong)
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~1700 cm⁻¹: C=O stretch (strong)

~1530 cm⁻¹ and ~1350 cm⁻¹: Asymmetric and symmetric N-O stretches of the nitro group

(very strong)

Chemical Reactivity and Applications in Drug
Discovery
The synthetic utility of 5-acetyl-2-nitrobenzonitrile is primarily exploited through the sequential

transformation of its functional groups. A key strategic transformation is the reduction of the

nitro group to an amine, which opens up a vast chemical space for further derivatization.

5-Acetyl-2-nitrobenzonitrile

5-Acetyl-2-aminobenzonitrile

Reduction
(e.g., Fe/HCl, H₂/Pd-C)

Amide Coupling
(e.g., with a linker for PROTACs)

Buchwald-Hartwig or
Ullmann Coupling

PROTAC Degraders Kinase Inhibitor Scaffolds

Click to download full resolution via product page

Caption: Key transformations and applications of 5-Acetyl-2-nitrobenzonitrile.

Precursor to Kinase Inhibitors
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The 2-aminobenzonitrile core, readily obtained from the reduction of 5-acetyl-2-
nitrobenzonitrile, is a privileged scaffold in the design of various protein kinase inhibitors.

Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer. The

amino group can act as a crucial hydrogen bond donor, interacting with the hinge region of the

kinase ATP-binding site, while the rest of the molecule can be elaborated to achieve potency

and selectivity.

Building Block for PROTACs
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) is a

revolutionary therapeutic modality. PROTACs are heterobifunctional molecules that recruit a

target protein to an E3 ubiquitin ligase, leading to the target's degradation. 5-Acetyl-2-
nitrobenzonitrile is classified as a "Protein Degrader Building Block" by several chemical

suppliers. After reduction of the nitro group, the resulting aniline can be coupled to linker

moieties, which are then connected to an E3 ligase ligand, forming the final PROTAC construct.

Conclusion
5-Acetyl-2-nitrobenzonitrile is a high-value synthetic intermediate with significant potential in

modern drug discovery. Its well-defined structure and the predictable reactivity of its functional

groups make it an ideal starting point for the synthesis of complex, biologically active

molecules. This guide provides a foundational understanding of its properties, a practical

(though proposed) synthetic protocol, and highlights its strategic importance in the

development of next-generation therapeutics. As with any reactive chemical, adherence to

strict safety protocols is essential for its handling and application.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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